
3-Iodo-1-(phenylsulfonyl)indole
Vue d'ensemble
Description
“3-Iodo-1-(phenylsulfonyl)indole” is a chemical compound used as a pharmaceutical intermediate . It is a pale cream to cream powder .
Synthesis Analysis
The synthesis of 3-Iodo-1-(phenylsulfonyl)indoles can be achieved through electrophilic substitution reactions of indoles . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . An alternative route to 3-iodo-1-(phenylsulfonyl)indoles is by electrophilic mercuration, followed by iodinolysis .
Chemical Reactions Analysis
The indole ring in this compound is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .
Physical And Chemical Properties Analysis
This compound is a pale cream to cream powder . It is insoluble in water . It is light-sensitive and should be stored in a dark place . It is incompatible with oxidizing agents .
Applications De Recherche Scientifique
Synthesis of Indole Derivatives
- Masked 2,3-Diaminoindoles : A study has developed a three-step synthesis of masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole, highlighting the compound's utility in generating unstable diaminoindoles, which can be trapped with α-dicarbonyl compounds to yield pyrazinoindoles (Mannes, Onyango, & Gribble, 2016).
- Synthesis of Furoindoles : Research has shown the preparation of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole, demonstrating a synthetic pathway that could be valuable in medicinal chemistry (Gribble, Jiang, & Liu, 2002).
- Copper-Catalyzed Cyclization : A synthetic route for creating 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via copper-catalyzed cyclization has been developed, showcasing the compound's versatility in introducing trifluoromethyl groups, which are significant in drug design (López et al., 2017).
Structural and Chemical Investigations
- Crystal Structures : Several studies have elucidated the crystal structures of 1-(phenylsulfonyl)indole derivatives, providing insight into their geometric and electronic properties, which are crucial for understanding their reactivity and potential applications in material science and pharmaceuticals (Jasinski, Rinderspacher, & Gribble, 2009).
- Organocuprate Nucleophiles : Research on bis(phenylsulfonyl)-1H-indole demonstrates its reactivity towards nucleophilic attack, particularly with organocuprate nucleophiles, highlighting its potential in synthetic organic chemistry for creating 3-substituted indoles (Gribble et al., 2010).
Safety and Hazards
Orientations Futures
The future directions for the study of 3-Iodo-1-(phenylsulfonyl)indole and similar compounds involve more economic and environmentally benign procedures, achieving enantioselectivity, and exploration of solid-phase methods applicable to combinatorial approaches in synthesis . The hope is that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mécanisme D'action
Target of Action
It is known to be used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various drugs, each with their own specific targets.
Mode of Action
The mode of action of 3-Iodo-1-(phenylsulfonyl)indole involves its use in metalation reactions . Specifically, it has been demonstrated that this compound can undergo a halogen–metal exchange reaction, leading to metalation at the C3 position of the indole ring . This reaction is a key step in the synthesis of complex indoles, including indole natural products .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be light-sensitive and should be stored in a dark place . It is also incompatible with oxidizing agents , indicating that it could react or degrade in the presence of such substances.
Analyse Biochimique
Biochemical Properties
3-Iodo-1-(phenylsulfonyl)indole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring, which is highly reactive towards protonation, halogenation, alkylation, and acylation . These interactions are essential for its function as a pharmaceutical intermediate and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with biomolecules can lead to changes in cellular activities, making it a valuable tool for studying cellular mechanisms and potential therapeutic targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electrophilic substitution reactions at the 3-position of the indole ring are critical for its biochemical activity. These reactions can lead to the formation of stable intermediates, which can interact with various enzymes and proteins, thereby modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound is light-sensitive and should be stored in a dark place to maintain its stability . Long-term exposure to the compound can lead to changes in cellular activities, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular activities. It is essential to determine the optimal dosage to avoid toxic or adverse effects, which can occur at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its function as a pharmaceutical intermediate and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, which influence its localization and accumulation within cells. These interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell. These interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-iodoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWOZYEMLEJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448613 | |
| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80360-14-1 | |
| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-iodo-1-(phenylsulfonyl)indole in the synthesis of indol-3-yl-substituted alcohols?
A1: this compound serves as a crucial starting material in the synthesis of indol-3-yl-substituted alcohols. The research by [] describes its reaction with lithium trimethylzincate to generate lithium indol-3-yl(dimethyl)zincates via halogen-zinc exchange. These zincates then react with benzaldehyde to yield the desired alcohols.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)

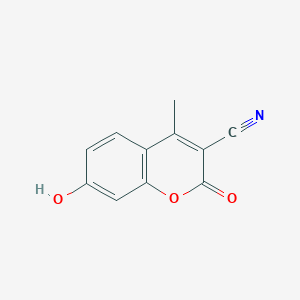
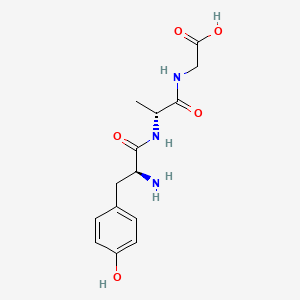
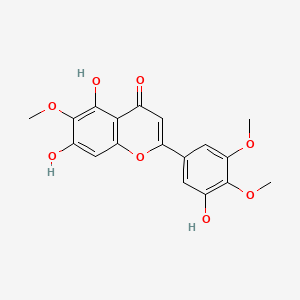

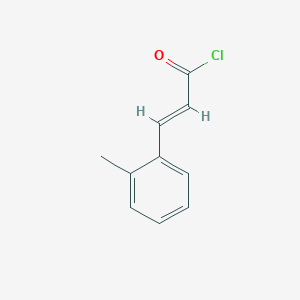

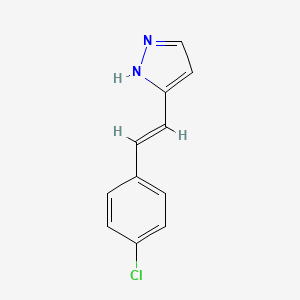


![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)
